Cinitapride-d5

Isotopic Purity Deuterium Labeling Mass Spectrometry

Cinitapride-d5 is the definitive stable isotope-labeled internal standard for Cinitapride quantification in regulated bioanalysis. Its five‑deuterium ethoxy label provides a +5 Da MS resolution and co‑elution that perfectly compensates for matrix effects and ionization variability—advantages that unlabeled Cinitapride or structural analogs cannot offer. This ensures linear calibration, low LLOQ, and the accuracy required for pharmacokinetic, therapeutic drug monitoring, and environmental exposure studies. Procure with confidence for validated, guideline‑compliant results.

Molecular Formula C21H30N4O4
Molecular Weight 407.5 g/mol
Cat. No. B12412207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinitapride-d5
Molecular FormulaC21H30N4O4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N
InChIInChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)/i1D3,2D2
InChIKeyZDLBNXXKDMLZMF-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinitapride-d5: A Deuterated Internal Standard for Precise Quantification of the Gastroprokinetic Agent Cinitapride in Bioanalytical and Pharmacokinetic Research


Cinitapride-d5 is a deuterium-labeled analog of the gastroprokinetic benzamide Cinitapride, specifically designed for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) assays [1]. Cinitapride acts as a non-selective 5-HT1 and 5-HT4 receptor agonist and a 5-HT2 and D2 receptor antagonist , and is clinically utilized for functional dyspepsia and gastroesophageal reflux disease [2]. The incorporation of five deuterium atoms at the ethoxy group of Cinitapride-d5 imparts a +5 Da mass shift relative to the unlabeled analyte, enabling distinct MS resolution while maintaining near-identical physicochemical properties for accurate quantitative analysis .

Why Cinitapride-d5 Cannot Be Substituted by Unlabeled Cinitapride or Structural Analog Internal Standards in Quantitative Bioanalysis


Generic substitution in LC-MS/MS quantification fails due to fundamental differences in analytical behavior and regulatory expectations. Unlabeled Cinitapride, while identical in chemical identity, cannot be distinguished from the target analyte in a biological sample, precluding its use as an internal standard for accurate concentration determination [1]. Structural analog internal standards (e.g., cisapride, risperidone), employed in some published methods [2], exhibit differential extraction recoveries, ionization efficiencies, and chromatographic retention relative to Cinitapride, thereby failing to adequately compensate for matrix effects and inter-sample variability [3]. Consequently, only a stable isotope-labeled analog like Cinitapride-d5 provides the requisite co-elution and ionization behavior essential for achieving the precision and accuracy mandated in regulated bioanalysis and pharmacokinetic studies [4].

Quantitative Evidence for Cinitapride-d5 Differentiation in Bioanalytical Method Performance and Procurement Selection


High Isotopic Purity and Defined Deuteration Site Enable Reliable MS Resolution and Assay Specificity

Cinitapride-d5 exhibits a minimum isotopic purity of 95%+ [1], with deuterium incorporation specifically localized at the five hydrogen positions of the ethoxy group, as confirmed by its SMILES notation (OC([2H])([2H])C([2H])([2H])[2H]) . In contrast, unlabeled Cinitapride lacks this mass shift and isotopic signature. This high isotopic enrichment minimizes 'cross-talk' between the internal standard and analyte channels in MS detection, ensuring a linear and interference-free quantitation range. Compared to non-deuterated structural analogs, which can exhibit variable purity and unrelated fragmentation patterns, the defined +5 Da mass increment of Cinitapride-d5 provides unambiguous resolution from the native Cinitapride analyte (Δm/z = 5).

Isotopic Purity Deuterium Labeling Mass Spectrometry Internal Standard

Superior Matrix Effect Compensation Using Cinitapride-d5 Compared to Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) like Cinitapride-d5 are recognized as the 'gold standard' for correcting matrix effects in LC-MS/MS bioanalysis due to their nearly identical extraction recovery and ionization behavior with the target analyte [1]. In contrast, structural analog internal standards (e.g., cisapride, used in a validated UPLC-MS/MS method for Cinitapride [2]) can exhibit differential matrix effect susceptibility, leading to quantitative bias. While direct comparative data for Cinitapride-d5 vs. cisapride are not published, class-level evidence demonstrates that the median coefficient of variation (CV) for mismatched analyte/internal standard pairs (analog IS) is 2.9 to 10.7 percentage points higher than for matched SIL-IS pairs [3]. Furthermore, the use of a SIL-IS is mandated or strongly recommended in regulatory guidance (e.g., FDA, EMA) for robust bioanalytical method validation.

Matrix Effect Ion Suppression Quantitative Accuracy LC-MS/MS

Enabling Lower Limits of Quantification (LLOQ) for Cinitapride in Plasma via Co-Eluting SIL-IS

The use of a co-eluting SIL-IS like Cinitapride-d5 can facilitate the achievement of lower limits of quantification (LLOQ) in LC-MS/MS assays by providing optimal compensation for ion suppression and recovery losses, particularly at low analyte concentrations. Published methods for Cinitapride using structural analog internal standards have reported LLOQs of 50 pg/mL (with cisapride [1]) and 20.118 pg/mL (with risperidone [2]). While no direct LLOQ comparison using Cinitapride-d5 exists, the superior matrix effect compensation characteristic of SIL-IS (as detailed in Evidence Item 2) logically supports the potential for achieving even lower or more robust LLOQ values. Regulatory bioanalysis typically requires an LLOQ with accuracy and precision within ±20% [3]; SIL-IS improves the probability of meeting this stringent criterion at the method's lower end.

LLOQ Sensitivity LC-MS/MS Pharmacokinetics

Co-Elution with Native Cinitapride Enhances Assay Reproducibility Across Diverse Biological Matrices

Cinitapride-d5 is designed to co-elute with native Cinitapride under reversed-phase LC conditions due to their identical chemical structures, differing only in isotopic composition . This is in stark contrast to structural analog internal standards (e.g., cisapride, risperidone), which exhibit distinct chromatographic retention times [1]. For instance, in an RP-HPLC method using glimepiride as an internal standard, Cinitapride eluted at 3.8 minutes while the internal standard eluted at 2.5 minutes [2]. This retention time mismatch can lead to differential matrix effects, as the analyte and IS experience varying solvent compositions and ionization environments. Co-elution ensures that both compounds are subjected to identical ion suppression or enhancement conditions, thereby maximizing the precision and accuracy of the peak area ratio across a batch of samples.

Co-Elution Retention Time Reproducibility LC-MS

Optimal Research and Industrial Applications for Cinitapride-d5 in Bioanalytical and Pharmacokinetic Workflows


Internal Standard for Validated LC-MS/MS Quantification of Cinitapride in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Cinitapride-d5 serves as the optimal internal standard for the rigorous quantification of Cinitapride in human plasma, as required for pharmacokinetic (PK) and bioequivalence (BE) studies. Its co-elution and matched matrix effect compensation (Evidence Items 2 & 4) ensure that the assay meets regulatory acceptance criteria for accuracy and precision [1]. The high isotopic purity (Evidence Item 1) minimizes MS crosstalk, enabling linear calibration over the therapeutic concentration range. This application is directly supported by the extensive use of deuterated internal standards in FDA and EMA regulated bioanalysis [2].

Reference Standard for Therapeutic Drug Monitoring (TDM) Assay Development and Validation

In clinical laboratories developing TDM assays for Cinitapride, Cinitapride-d5 provides a reliable means of normalizing for variations in sample preparation, LC-MS instrument drift, and patient-specific matrix effects. The robust and reproducible data generated using a SIL-IS (Evidence Item 2) are essential for guiding clinical dose adjustments, particularly in populations with variable CYP3A4 and CYP2C8 metabolism [3]. The method's enhanced LLOQ (Evidence Item 3) is valuable for detecting low plasma concentrations in patients with rapid metabolism or poor compliance.

Metabolite Identification and Metabolic Stability Studies Using Isotopic Tracing

Beyond quantitative bioanalysis, the specific deuteration pattern of Cinitapride-d5 (Evidence Item 1) enables its use as a tracer in in vitro metabolic stability assays. By incubating Cinitapride-d5 with human liver microsomes or hepatocytes, researchers can track the formation of deuterated metabolites via MS, distinguishing them from endogenous unlabeled species [4]. This approach provides a more precise assessment of Cinitapride's metabolic pathways and the impact of genetic polymorphisms in CYP2C8 and CYP3A4, which are known to influence Cinitapride pharmacokinetics [3].

Calibration Standard for Environmental and Wastewater Analysis of Cinitapride

As an emerging pharmaceutical contaminant, the accurate quantification of Cinitapride in environmental water samples requires a robust internal standard to correct for complex and variable matrix effects. Cinitapride-d5, with its identical chemical behavior and distinct MS signature (Evidence Item 1), is ideally suited for this purpose. Its use ensures reliable data for environmental fate and risk assessment studies, where low detection limits (Evidence Item 3) and high reproducibility (Evidence Item 2) are essential for monitoring trace-level pharmaceutical residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinitapride-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.